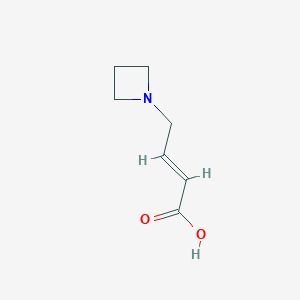
(E)-4-(Azetidin-1-yl)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Azetidin-1-yl)but-2-enoic acid is a chemical compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Azetidin-1-yl)but-2-enoic acid typically involves the formation of the azetidine ring followed by its attachment to the butenoic acid moiety. One common method for synthesizing azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . These methods allow for the efficient production of azetidines with various functional groups, making them suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(Azetidin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The azetidine ring can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, saturated azetidine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-4-(Azetidin-1-yl)but-2-enoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (E)-4-(Azetidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and electronic properties allow it to bind effectively to these targets, modulating their activity and leading to various biological effects . The compound may also participate in covalent bonding with target proteins, further influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid analog found in sugar beets.
Azetidin-2-one: A β-lactam compound with applications in medicinal chemistry.
Oxetane: A four-membered oxygen-containing heterocycle with similar ring strain properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential in drug discovery make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(E)-4-(azetidin-1-yl)but-2-enoic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)3-1-4-8-5-2-6-8/h1,3H,2,4-6H2,(H,9,10)/b3-1+ |
Clave InChI |
BEEBNKOOOVUAHB-HNQUOIGGSA-N |
SMILES isomérico |
C1CN(C1)C/C=C/C(=O)O |
SMILES canónico |
C1CN(C1)CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


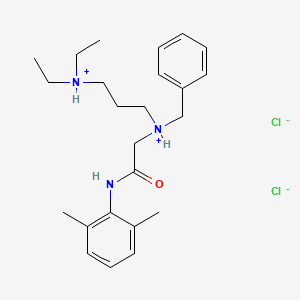
![6-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15197999.png)
![(Z)-2-(Prop-1-en-1-ylthio)-1H-benzo[d]imidazole](/img/structure/B15198007.png)
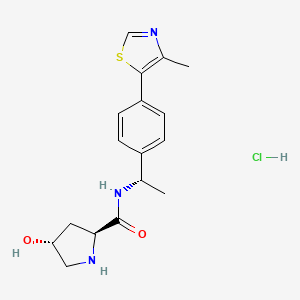
![(1-(2-Aminoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15198019.png)
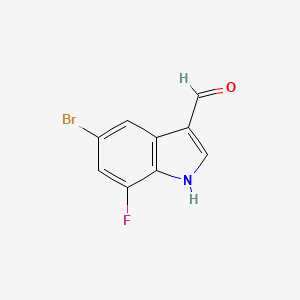
![5-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B15198037.png)
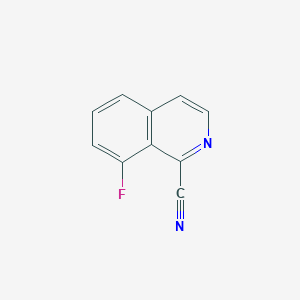
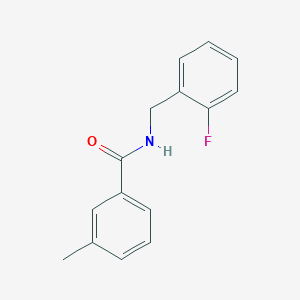
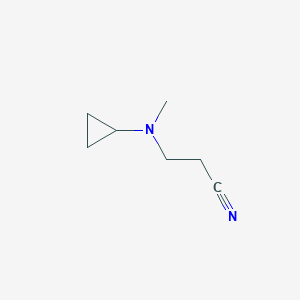
![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine](/img/structure/B15198074.png)
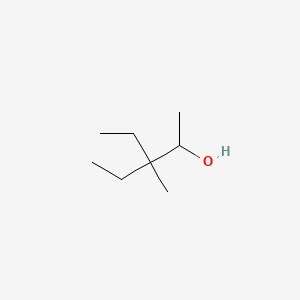
![12-Bromo-7H-Benzofuro[2,3-b]carbazole](/img/structure/B15198097.png)

